molecular formula C11H14ClNO B124897 6-(2-Aminopropyl)benzofuran Hydrochloride CAS No. 286834-84-2

6-(2-Aminopropyl)benzofuran Hydrochloride

Cat. No. B124897
M. Wt: 211.69 g/mol
InChI Key: APEWOTOLPKNSPE-UHFFFAOYSA-N
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Description

6-(2-Aminopropyl)benzofuran, also known as 6-APB, is an empathogenic psychoactive compound of the substituted benzofuran and substituted phenethylamine classes . It is similar in structure to MDA, but the 3,4-methylenedioxyphenyl ring system has been replaced with a benzofuran ring . It is also the unsaturated benzofuran derivative of 6-APDB .


Molecular Structure Analysis

The molecular formula of 6-(2-Aminopropyl)benzofuran Hydrochloride is C11H13NO.ClH, and its molecular weight is 211.69 . The structure includes a benzofuran ring, which is a fused benzene and furan ring, and an aminopropyl side chain .

Scientific Research Applications

Identification and Analysis

  • Identification in Internet Products : Research has identified 6-(2-aminopropyl)benzofuran (6-APB) in products purchased from online vendors of 'research chemicals'. The identification was confirmed using gas chromatography and liquid chromatography-mass spectrometry techniques (Stańczuk et al., 2013).

Metabolic and Toxicological Studies

  • Metabolic Fate and Mass Spectral Analysis : Studies on the metabolic fate, mass spectral fragmentation, detectability, and differentiation of 6-APB have been conducted. The main metabolite of 6-APB was identified as 4-carboxymethyl-3-hydroxy amphetamine (Welter et al., 2015).
  • Pharmacokinetics and Pharmacodynamics : Research on pharmacokinetics, pharmacodynamics, and toxicology of 6-APB and similar substances indicates that clinical effects are comparable to common illicit drugs like amphetamines and MDMA. However, detailed health risks information is limited (Nugteren-van Lonkhuyzen et al., 2015).

Behavioral and Neurochemical Effects

  • Effects on Monoamine Transmission : A study on the benzofuran derivatives, including 6-APB, showed that they mimic the effects of MDA on monoamine transmission in rats, indicating potential abuse liability and adverse effects (Brandt et al., 2020).

Chemical Properties and Synthesis

  • Benzofuran as a Key Heterocycle : Benzofuran compounds, including 6-APB, exhibit various medicinal properties and non-drug applications. These compounds cover a broad spectrum of pharmacological activities and are used in different industries (Lavanya et al., 2020).

Dependence Potential

  • Dependence Liability Assessment : Research indicates that 6-APB may have rewarding effects rather than reinforcing effects, suggesting its potential for dependence (Cha et al., 2016).

Other Studies

  • Emerging Club Drugs Study : A study on 6-APB's hepatotoxicity revealed that it, along with its isomer, induces oxidative stress and disrupts mitochondrial homeostasis (Bravo et al., 2019).
  • Chemistry and Pharmacology of Amphetamine Derivatives : An assessment of the chemistry, pharmacology, and toxicology of 6-APB and related substances highlighted the importance of understanding their effects as new psychoactive substances (Welter-Luedeke & Maurer, 2016).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Benzofuran and its derivatives, including 6-(2-Aminopropyl)benzofuran, have a wide range of biological and pharmacological applications. They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is considerable attention on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

1-(1-benzofuran-6-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWOTOLPKNSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430784
Record name 1-(1-Benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminopropyl)benzofuran Hydrochloride

CAS RN

286834-84-2
Record name 6-(2-Aminopropyl)benzofuran hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286834-84-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-APB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2427R9BH29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YNA Soh, S Elliott - Drug testing and analysis, 2014 - Wiley Online Library
The evolving nature of new psychoactive substances (NPS) – often referred to as ‘legal highs’, ‘designer drugs’ or ‘bath salts’ – presents an evolving challenge for toxicologists. Apart …
A Steiner, I Lurie - Forensic Chemistry, 2021 - Elsevier
Liquid chromatography (LC) and supercritical fluid chromatography (SFC) are powerful separation techniques for forensic science in the analysis of drugs, toxicology samples, trace …
Number of citations: 7 www.sciencedirect.com
J Martinez-Quiroz - Revista Mexicana de Medicina Forense y …, 2023 - medigraphic.com
The storage of scientific evidence from a forensic investigation requires rules that prevent as much as possible the alteration in nature and integrity, so that, where appropriate, they can …
Number of citations: 0 www.medigraphic.com
JM Quiroz - Revista Mexicana de Medicina Forense y Ciencias de …, 2023 - researchgate.net
El almacenaje de indicios procedentes de una investigación forense requiere de medidas que eviten al máximo la alteración en su naturaleza e integridad, a fin de que puedan ser …
Number of citations: 0 www.researchgate.net

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